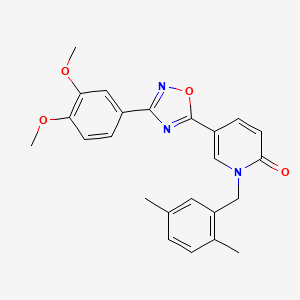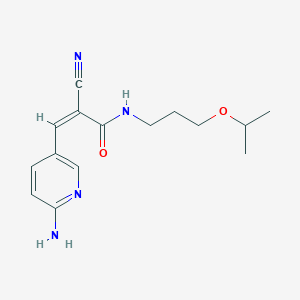
(Z)-3-(6-Aminopyridin-3-yl)-2-cyano-N-(3-propan-2-yloxypropyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-(6-Aminopyridin-3-yl)-2-cyano-N-(3-propan-2-yloxypropyl)prop-2-enamide is a chemical compound that is commonly used in scientific research. This compound is also known as AZD6738 and is a potent inhibitor of the enzyme ataxia-telangiectasia and Rad3-related protein (ATR). ATR is a key regulator of the DNA damage response pathway, and inhibitors of this enzyme have shown promising results in cancer treatment.
Wirkmechanismus
AZD6738 inhibits the activity of ATR, which is a key regulator of the DNA damage response pathway. ATR is activated in response to DNA damage, and it plays a critical role in repairing damaged DNA and preventing the accumulation of mutations. Inhibition of ATR leads to the accumulation of DNA damage and cell death, particularly in cancer cells that are already under stress.
Biochemische Und Physiologische Effekte
AZD6738 has been shown to have potent anti-tumor activity in preclinical studies. It has been shown to enhance the efficacy of chemotherapy and radiation therapy by sensitizing cancer cells to DNA-damaging agents. AZD6738 has also been shown to induce apoptosis (cell death) in cancer cells, particularly those that are already under stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of AZD6738 is its potent anti-tumor activity. It has shown promising results in preclinical studies, and it has the potential to enhance the efficacy of chemotherapy and radiation therapy. However, one of the limitations of AZD6738 is that it may have off-target effects on other enzymes in the DNA damage response pathway. Additionally, the optimal dosing and scheduling of AZD6738 in combination with other therapies are still being investigated.
Zukünftige Richtungen
There are several future directions for the development of AZD6738 and other ATR inhibitors. One direction is the investigation of the optimal dosing and scheduling of AZD6738 in combination with other therapies. Another direction is the identification of biomarkers that can predict the response to ATR inhibitors. Additionally, the development of more potent and selective ATR inhibitors is an area of active research. Finally, the investigation of the role of ATR inhibitors in combination with immunotherapy is an area of growing interest.
Synthesemethoden
The synthesis of AZD6738 involves several steps, including the reaction of 6-aminopyridine-3-carboxylic acid with 2-chloroacrylonitrile, followed by the reaction of the resulting compound with 3-propan-2-yloxypropylamine. The final step involves the conversion of the resulting intermediate into AZD6738 through a series of reactions.
Wissenschaftliche Forschungsanwendungen
AZD6738 has been extensively studied for its potential use in cancer treatment. ATR inhibitors have been shown to sensitize cancer cells to DNA-damaging agents, such as chemotherapy and radiation therapy. In preclinical studies, AZD6738 has been shown to enhance the efficacy of chemotherapy and radiation therapy in various types of cancer, including lung, breast, and pancreatic cancer.
Eigenschaften
IUPAC Name |
(Z)-3-(6-aminopyridin-3-yl)-2-cyano-N-(3-propan-2-yloxypropyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-11(2)21-7-3-6-18-15(20)13(9-16)8-12-4-5-14(17)19-10-12/h4-5,8,10-11H,3,6-7H2,1-2H3,(H2,17,19)(H,18,20)/b13-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTNPRJQCYUWKB-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C(=CC1=CN=C(C=C1)N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OCCCNC(=O)/C(=C\C1=CN=C(C=C1)N)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(6-Aminopyridin-3-yl)-2-cyano-N-(3-propan-2-yloxypropyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenyl)urea](/img/structure/B2712193.png)

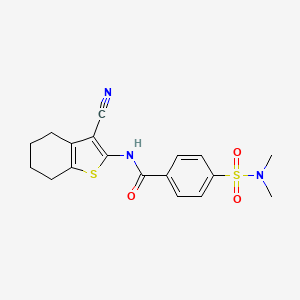
![1-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2712197.png)
![2-[(2,5-Difluorophenyl)methoxy]pyrimidine](/img/structure/B2712198.png)
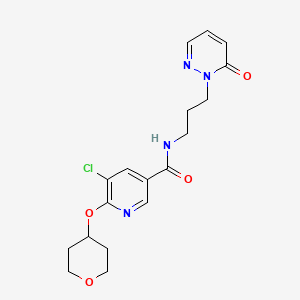

![5-chloro-2-nitro-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2712202.png)
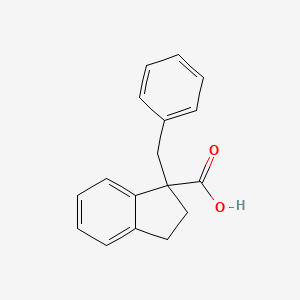
![N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2712207.png)
![3-amino-N-(naphthalen-1-yl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2712208.png)
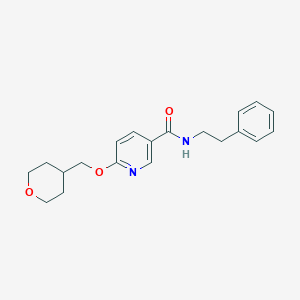
![N-(2,3-dimethylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2712210.png)
